REACTION_CXSMILES
|
[C:1]1(=O)[CH:6]2[C:7]3[C:12]([C:13](=O)[N:5]2[CH2:4][CH2:3][NH:2]1)=[CH:11][CH:10]=[CH:9][CH:8]=3.B.O.Cl>O1CCCC1>[CH2:1]1[CH:6]2[C:7]3[C:12]([CH2:13][N:5]2[CH2:4][CH2:3][NH:2]1)=[CH:11][CH:10]=[CH:9][CH:8]=3
|
Name
|
3,4-Dihydropyrazino[2,1-a]isoindole-1,6(2H,10bH)-dione
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C1(NCCN2C1C1=CC=CC=C1C2=O)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
DISTILLATION
|
Details
|
Most of the tetrahydrofuran is distilled off until the distillation temperature
|
Type
|
CUSTOM
|
Details
|
reaches 90° C
|
Type
|
ADDITION
|
Details
|
Then 6 N sodium hydroxide (140 ml) is added
|
Type
|
EXTRACTION
|
Details
|
the solution is extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1NCCN2C1C1=CC=CC=C1C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |